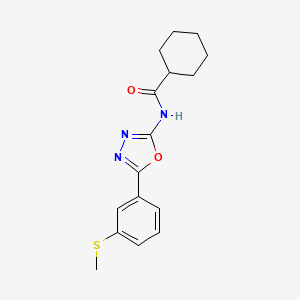

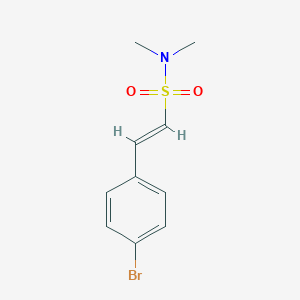

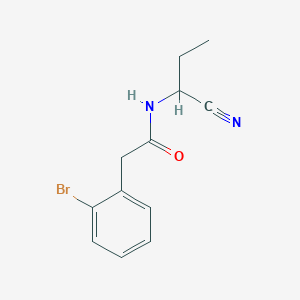

(E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a subject of interest due to their biological potential. In one study, a series of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized. The process involved the reaction of 4-chlorobenzenesulfonyl chloride with various dimethyl substituted phenyl amines in a basic aqueous medium to yield N-[(Dimethyl substituted) phenyl]-4-chlorobenzenesulfonamides. These compounds were further reacted with electrophiles, such as ethyl bromide or benzyl chloride, in the presence of a base (NaH) and a polar aprotic solvent (DMF) to produce the targeted compounds. The structures of these compounds were confirmed using H-NMR, IR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. In another study, the structure of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives was determined using NMR (1H & 13C) and mass spectroscopy, complemented by single crystal X-ray diffraction techniques. These methods provide detailed information about the molecular geometry and the electronic environment of the atoms within the molecule, which are essential for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the presence of substituents on the phenyl ring. The studies mentioned do not provide explicit details on the chemical reactions other than the synthesis pathways. However, the synthesized compounds were subjected to biological screening, which implies that they are reactive towards biological enzymes such as lipoxygenase and chymotrypsin, indicating that these compounds can participate in chemical reactions within a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, the biological screening and enzyme inhibition potential of these compounds suggest that they have the necessary chemical stability and reactivity to interact with biological systems. The drug likeness properties, including absorption, distribution, metabolism, excretion (ADME), and the ability to cross the blood-brain barrier (BBB), were predicted at a theoretical level, indicating that these compounds have been evaluated for their potential as drug candidates .

科学的研究の応用

Synthesis and Biological Screening

(E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide and related compounds show significant applications in synthetic organic chemistry. They are active agents in various reactions such as 1,4-addition and electrocyclization reactions. Their synthesis protocols are crucial for obtaining low molecular weight compounds with diverse biological activities, mainly as enzyme inhibitors (Kharkov University Bulletin Chemical Series, 2020). Additionally, N-substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been synthesized and evaluated for their potential in inhibiting bacterial growth and enzymatic activities (Pakistan Journal of Chemistry, 2014).

Photodynamic Therapy and Cancer Treatment

Compounds structurally similar to this compound have been studied for their potential in photodynamic therapy, particularly in the treatment of cancer. Zinc phthalocyanine derivatives substituted with benzenesulfonamide units have shown high singlet oxygen quantum yields, making them promising as Type II photosensitizers for cancer treatment (Journal of Molecular Structure, 2020).

Optoelectronic and Charge Transport Properties

Studies on chalcone derivatives, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, have revealed significant optoelectronic and charge transport properties. These properties make them suitable for use in semiconductor devices. Their molecular structures and spectral properties have been thoroughly investigated, highlighting their potential in nonlinear optical applications (Optik, 2019).

Enzyme Inhibition and In Silico Studies

Derivatives of this compound have been synthesized and evaluated for their potential in inhibiting enzymes like acetylcholinesterase and α-glucosidase. Such studies are critical for understanding the therapeutic applications of these compounds (Organic & Medicinal Chemistry International Journal, 2020).

Nonlinear Optical Properties

The nonlinear optical properties of compounds structurally related to this compound have been investigated. These studies provide insights into their potential applications in optoelectronic devices, emphasizing their ability to function as n-type materials in organic semiconductor devices (Journal of Molecular Structure, 2016).

特性

IUPAC Name |

(E)-2-(4-bromophenyl)-N,N-dimethylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-12(2)15(13,14)8-7-9-3-5-10(11)6-4-9/h3-8H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSRGZYQRUMUTL-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C=CC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)/C=C/C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020578.png)

![N-(2-methoxyphenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B3020581.png)

![N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B3020584.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/no-structure.png)

![7-[(E)-but-2-enyl]-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3020588.png)

![N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3020596.png)

![8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3020597.png)